N-(2,4-Dinitrophenyl)-dl-threonine
Overview
Description
N-(2,4-Dinitrophenyl)-dl-threonine: is an organic compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of a dinitrophenyl group attached to the amino acid threonine
Mechanism of Action
Target of Action
It’s structurally related to 2,4-dinitrophenol (dnp), which is known to target thePentaerythritol tetranitrate reductase in Enterobacter cloacae .
Mode of Action
2,4-dinitrophenol, a related compound, is known to causemitochondrial uncoupling , leading to the rapid loss of ATP as heat . This uncoupling disrupts the normal biochemical processes in the cell, leading to significant changes in cellular function .
Biochemical Pathways
2,4-dinitrophenol is known to affect oxidative phosphorylation . By uncoupling this process, it disrupts the normal energy production pathways in the cell, leading to a rapid loss of ATP .
Pharmacokinetics
Studies on 2,4-dinitrophenol have shown that it exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . These factors can significantly impact the bioavailability of the compound.
Result of Action
The related compound 2,4-dinitrophenol causes dose-dependent mitochondrial uncoupling, leading to the rapid loss of atp as heat and potentially leading to uncontrolled hyperthermia .
Action Environment
The action of N-(2,4-Dinitrophenyl)-dl-threonine can be influenced by various environmental factors. For instance, the related compound 2,4-Dinitrophenol has been shown to be highly selective in its detection in water environments . This suggests that the action, efficacy, and stability of this compound could also be influenced by the environment in which it is present.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dinitrophenyl)-dl-threonine typically involves the reaction of 2,4-dinitrophenylhydrazine with dl-threonine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 2,4-Dinitrophenylhydrazine: This reagent is prepared by reacting hydrazine sulfate with 2,4-dinitrochlorobenzene.
Reaction with dl-Threonine: The prepared 2,4-dinitrophenylhydrazine is then reacted with dl-threonine in an appropriate solvent, such as methanol, under acidic conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically carried out in large reactors with precise control over temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-Dinitrophenyl)-dl-threonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of amino derivatives.
Substitution: The dinitrophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Corresponding nitro and amino derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Substituted dinitrophenyl derivatives.
Scientific Research Applications
N-(2,4-Dinitrophenyl)-dl-threonine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various compounds.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including its role as a metabolic uncoupler.
Industry: Utilized in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Comparison with Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound used in similar applications, particularly in analytical chemistry.
2,4-Dinitrophenol: Another dinitrophenyl compound known for its use as a metabolic uncoupler and in industrial applications.
Uniqueness: N-(2,4-Dinitrophenyl)-dl-threonine is unique due to its specific structure, which combines the properties of dinitrophenyl and threonine. This combination allows it to interact with biological systems in distinct ways, making it valuable for various research applications.
Properties
IUPAC Name |
2-(2,4-dinitroanilino)-3-hydroxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O7/c1-5(14)9(10(15)16)11-7-3-2-6(12(17)18)4-8(7)13(19)20/h2-5,9,11,14H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOCOTZWYFGDMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936366 | |
Record name | N-(2,4-Dinitrophenyl)threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1655-65-8, 16068-25-0, 14401-07-1 | |
Record name | L-Threonine,4-dinitrophenyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89613 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC96398 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96398 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2,4-Dinitrophenyl)threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,4-dinitrophenyl)-L-threonine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.225 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2,4-Dinitrophenyl)-DL-threonine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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